molecular formula C21H29N7O2S B2920391 N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide CAS No. 1172353-73-9

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide

Cat. No.: B2920391
CAS No.: 1172353-73-9
M. Wt: 443.57
InChI Key: XVGRYJRKMJWKEY-UHFFFAOYSA-N
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Description

The compound “N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . These derivatives have been synthesized and evaluated as potential acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .


Chemical Reactions Analysis

The compound has been evaluated for its bioactivities, particularly its inhibitory activities against acetylcholinesterase (AChE) . The results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly mentioned in the retrieved papers .

Scientific Research Applications

Antibacterial and Antimicrobial Evaluation

Research has explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to utilize these compounds as antibacterial agents. The synthesis processes involve creating derivatives that exhibit significant antibacterial activity, indicating potential for development into new antibacterial therapies (Azab, Youssef, & El-Bordany, 2013). Furthermore, compounds incorporating phenylsulfonyl moieties have shown notable antimicrobial activities, suggesting their usefulness in combating various bacterial and fungal infections (Alsaedi, Farghaly, & Shaaban, 2019).

Anticancer and Antiinflammatory Applications

Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer properties, demonstrating potential as anti-5-lipoxygenase agents, which could lead to new therapeutic options for cancer treatment. These compounds have been subjected to cytotoxicity studies, revealing promising results against various cancer cell lines, which may contribute to developing new anticancer medications (Rahmouni et al., 2016). Additionally, the exploration of pyrazolo[1,5-a]pyrimidin-7-ones has revealed a class of nonsteroidal antiinflammatory drugs showing significant activity without the ulcerogenic side effects commonly associated with such medications, highlighting their potential for safer inflammatory disease treatments (Auzzi et al., 1983).

Enzyme Inhibition for Therapeutic Use

Sulfonamide derivatives have been studied for their inhibitory effects on human carbonic anhydrase isoenzymes, suggesting their utility in treating conditions where enzyme inhibition is beneficial. These studies have provided insights into the design and development of new sulfonamide-based inhibitors with potential applications in treating glaucoma, epilepsy, and altitude sickness, among other conditions (Büyükkıdan et al., 2017).

Kinase Inhibitory Effects and Antiproliferative Activity

Research into pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents has shown significant antiproliferative and kinase inhibitory effects. These compounds have been tested against a panel of cancer cell lines, demonstrating broad-spectrum antiproliferative activity and specific kinase inhibition, which could lead to the development of new cancer therapies (Gamal El-Din et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the retrieved papers .

Biochemical Analysis

Biochemical Properties

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide plays a role in biochemical reactions as an acetylcholinesterase inhibitor . It interacts with enzymes such as acetylcholinesterase, exhibiting inhibitory activities . The nature of these interactions involves the compound binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine .

Cellular Effects

The effects of this compound on cells are primarily related to its role as an acetylcholinesterase inhibitor . By inhibiting acetylcholinesterase, it increases the concentration of acetylcholine in the synaptic cleft, influencing cell signaling pathways and gene expression . This can lead to changes in cellular metabolism, particularly in neurons .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with acetylcholinesterase . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine . This leads to an increase in acetylcholine concentration, which can influence gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

Given its role as an acetylcholinesterase inhibitor, it is likely that its effects on cellular function would be observable over time, particularly in in vitro or in vivo studies involving neurons .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are yet to be fully investigated. Given its role as an acetylcholinesterase inhibitor, it is likely that its effects would vary with dosage, with potential threshold effects and possible toxic or adverse effects at high doses .

Metabolic Pathways

Given its role as an acetylcholinesterase inhibitor, it is likely that it would interact with enzymes and cofactors involved in the metabolism of acetylcholine .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are yet to be fully investigated. Given its biochemical properties, it is likely that it would interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Given its biochemical properties, it is likely that it would be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Properties

IUPAC Name

N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7O2S/c1-2-3-15-31(29,30)25-9-10-28-21-19(16-24-28)20(22-17-23-21)27-13-11-26(12-14-27)18-7-5-4-6-8-18/h4-8,16-17,25H,2-3,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGRYJRKMJWKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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